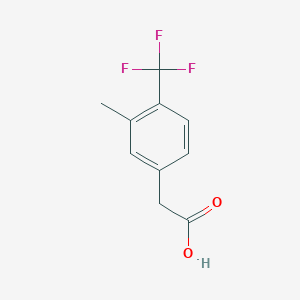

2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

- δ 7.58 ppm (d, J = 8.2 Hz) : Aromatic protons at positions 2 and 6.

- δ 7.40 ppm (d, J = 8.2 Hz) : Aromatic proton at position 5.

- δ 3.71 ppm (s, 2H) : Methylene protons (-CH₂COOH).

- δ 2.40 ppm (s, 3H) : Methyl group (-CH₃).

- δ 174.2 ppm : Carboxylic acid carbonyl.

- δ 130.1–128.3 ppm : Aromatic carbons.

- δ 123.4 ppm (q, J = 272 Hz) : CF₃ group.

- δ 40.1 ppm : Methylene carbon (-CH₂COOH).

Infrared (IR) and Raman Vibrational Profiles

- 3100–2500 : Broad O-H stretch (carboxylic acid).

- 1705 : C=O stretch.

- 1280–1120 : C-F stretches (CF₃).

- 760 : C-H out-of-plane bending (aromatic).

- 1605 : Aromatic ring stretching.

- 1320 : Symmetric CF₃ deformation.

- 850 : C-COO⁻ symmetric stretch.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, m/z) :

- 218 : Molecular ion [M]⁺.

- 173 : [M - COOH]⁺.

- 145 : [M - CF₃]⁺.

- 104 : [C₆H₄CF₃]⁺.

- 69 : [CF₃]⁺.

Crystallographic Studies and Solid-State Arrangement

While direct crystallographic data for this compound is limited, related structures (e.g., Vitamin D receptor complexes) reveal that the acetic acid moiety participates in hydrogen bonding with adjacent molecules, forming dimers or chains. The CF₃ group’s electronegativity influences packing efficiency, favoring herringbone arrangements in the crystal lattice.

Computational Chemistry Insights

Properties

IUPAC Name |

2-[3-methyl-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-4-7(5-9(14)15)2-3-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKLRTRPNPKIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743149 | |

| Record name | [3-Methyl-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-33-4 | |

| Record name | [3-Methyl-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-methyl-4-(trifluoromethyl)benzaldehyde.

Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research has indicated that derivatives of 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid exhibit promising anti-inflammatory effects. A study demonstrated that compounds with similar structural motifs can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. The trifluoromethyl group is believed to enhance the lipophilicity and bioactivity of such compounds, leading to improved therapeutic profiles against inflammation-related diseases .

1.2 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the trifluoromethyl group display significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of this functional group is thought to contribute to the enhanced interaction with microbial membranes, thereby increasing efficacy .

1.3 Cancer Research

In the realm of oncology, this compound has been investigated for its potential antitumor activity. Preliminary findings suggest that certain analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, compounds derived from this structure have shown efficacy in vitro against a panel of human tumor cell lines, indicating their potential as lead compounds for further development .

Agrochemical Applications

2.1 Pesticidal Activity

The trifluoromethyl-containing compounds have garnered attention in agrochemistry for their pesticidal properties. Research indicates that these compounds can act as effective herbicides and insecticides due to their ability to disrupt biological processes in pests. The lipophilic nature of the trifluoromethyl group enhances the penetration of these compounds into plant tissues, increasing their effectiveness .

2.2 Herbicide Development

Studies focusing on the synthesis of new herbicides based on this compound have shown promising results in controlling weed growth without harming crop plants. The selectivity and potency of these herbicides are attributed to the unique chemical structure that allows for targeted action against specific weed species while being safe for crops .

Table 1: Pharmacological Profile of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | Anti-inflammatory | 25 | Inhibits COX-1 and COX-2 |

| Compound B | Antimicrobial | 15 | Effective against Gram-positive bacteria |

| Compound C | Antitumor | 30 | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A case study conducted on a series of synthesized derivatives showed that compound 9c exhibited the lowest minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis at 6.25 µg/ml, indicating its potential as a future antituberculosis agent .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. 2-(4-(Trifluoromethyl)phenyl)acetic Acid

- Structure : Lacks the methyl group at position 3.

- Synthesis : Produced via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile, a key intermediate in fenfluramine synthesis .

b. 2-(4-Amino-3-fluoro-2-(trifluoromethyl)phenyl)acetic Acid

- Structure : Substituted with -NH₂ (position 4), -F (position 3), and -CF₃ (position 2).

- Application: Amino and fluorine groups may enhance binding to biological targets, suggesting use in drug development .

c. 2-(3-Fluoro-4-methylphenyl)acetic Acid

- Structure : Replaces -CF₃ with -F at position 3 and retains -CH₃ at position 4.

- Properties : Reduced electron-withdrawing effects compared to -CF₃, leading to lower acidity (pKa ~4.5 vs. ~3.8 for -CF₃ derivatives) .

d. 2-(2-Methoxy-4-(trifluoromethoxy)phenyl)acetic Acid

Functional Group Modifications

a. 2-[4-(Trifluoromethyl)phenoxy]acetic Acid

- Structure : Acetic acid linked via an oxygen atom to the phenyl ring.

b. Methyl 2-(3-fluoro-4-methylphenyl)acetate

Heterocyclic Analogues

a. Pyrazolo[3,4-b]pyridine Derivatives

- Example : 2-[6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid.

- Structure : Incorporates a trifluoromethyl-substituted pyrazolopyridine core.

- Application : Such heterocycles are explored as kinase inhibitors or anti-inflammatory agents due to their planar aromatic systems .

b. Thiazole Derivatives

Comparative Data Table

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (-CF₃): Increase acidity (lower pKa) and enhance resistance to oxidative metabolism.

Biological Relevance :

- Trifluoromethylated phenylacetic acids are prevalent in drugs targeting neurological disorders (e.g., fenfluramine derivatives) and inflammatory pathways .

- Heterocyclic analogues demonstrate enhanced target specificity due to rigid aromatic scaffolds .

Synthetic Accessibility :

Biological Activity

Overview

2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid, also known as a trifluoromethylated phenylacetic acid derivative, has garnered interest due to its potential biological activities, particularly in pharmacology. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H10F3O2

- CAS Number : 1214360-33-4

The presence of the trifluoromethyl group contributes significantly to the compound's physicochemical properties, enhancing its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, including matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. Studies have indicated that derivatives containing trifluoromethyl groups exhibit enhanced potency against MMP-1, suggesting a structure-activity relationship where the trifluoromethyl group plays a crucial role in binding affinity and inhibition efficacy .

- Antimicrobial Activity : Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of a trifluoromethyl substituent has been linked to increased activity against Chlamydia species, highlighting its potential in developing novel antimicrobial agents .

Case Studies and Research Findings

-

Matrix Metalloproteinase Inhibition :

- A study investigated the inhibitory effects of various trifluoromethylated compounds on MMP-1. The results indicated that compounds with a para-trifluoromethyl substitution exhibited up to 60-fold higher potency compared to their non-fluorinated analogs, emphasizing the impact of the trifluoromethyl group on biological activity .

-

Antichlamydial Activity :

- In a series of experiments aimed at developing new antichlamydial agents, it was found that derivatives containing the trifluoromethyl group displayed selective activity against Chlamydia. The study underscored that replacing this group with less electron-withdrawing groups significantly reduced activity, confirming its importance for maintaining efficacy .

- Structure-Activity Relationship Studies :

Comparative Analysis with Similar Compounds

Q & A

Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

- Methodology :

- Fragment-Based Screening : Use the acetic acid moiety as a "warhead" for covalent inhibitor design.

- Click Chemistry : Introduce azide/alkyne handles for modular derivatization.

- Biolayer Interferometry : Measure real-time binding kinetics to targets like kinases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.